1-{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Descripción
Propiedades
IUPAC Name |
1-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F5N3O2/c18-13-2-1-11(7-14(13)19)8-23-5-3-12(4-6-23)24-9-15(26)25(16(24)27)10-17(20,21)22/h1-2,7,12H,3-6,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBLKKQTZRCPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)CC3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a compound of interest due to its potential therapeutic applications. This article explores its biological activity based on diverse research findings and data.
Chemical Structure and Properties
The compound's chemical structure is characterized by a piperidine ring substituted with a difluorophenyl group and an imidazolidine core. Its molecular formula is , with a molecular weight of approximately 445.26 g/mol. The presence of fluorine atoms may enhance its lipophilicity and receptor binding properties.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly in the context of neuropharmacology and potential antidepressant effects.
1. Antidepressant Activity
A study investigating related imidazolidine derivatives demonstrated significant serotonin receptor affinity (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. The compounds exhibited notable antidepressant-like effects in animal models, particularly in the forced swim test (FST), suggesting their potential as antidepressant agents .
2. Antinociceptive Effects
The compound's structural analogs have shown promise in pain management through antinociceptive activity. Research indicates that certain derivatives lead to reduced pain responses in animal models, indicating a possible mechanism involving central nervous system modulation .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
The proposed mechanism of action for the antidepressant effects includes modulation of serotonin pathways and inhibition of phosphodiesterases that degrade cyclic AMP (cAMP). This leads to increased levels of cAMP, enhancing neurotransmitter signaling associated with mood regulation.
Métodos De Preparación
Cyclocondensation of Urea Derivatives
The imidazolidine-2,4-dione core is typically synthesized via cyclocondensation of a urea derivative with a primary amine. For the trifluoroethyl variant, the following steps are employed:
Reaction of 2,2,2-Trifluoroethylamine with Ethyl Chloroformate
Cyclization with Glycine Derivative
- The carbamate intermediate reacts with glycine ethyl ester hydrochloride in the presence of N,N-diisopropylethylamine (DIPEA) to form 3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione.
- Conditions : Reflux in acetonitrile for 12 hours.
- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7).
Synthesis of Intermediate B: 1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine
Reductive Amination of Piperidin-4-one
Piperidin-4-one serves as the starting material for this subunit:
Protection of Piperidin-4-one
Alkylation with 3,4-Difluorobenzyl Bromide
Deprotection and Reduction
Coupling of Intermediates A and B
Nucleophilic Substitution at the Imidazolidine Core
The methylene bridge between the imidazolidine-dione and piperidine is established via a nucleophilic substitution reaction:
Activation of Intermediate A
- Intermediate A is treated with paraformaldehyde in acetic acid to generate a reactive N-hydroxymethyl intermediate.
Reaction with Intermediate B
Optimization and Challenges
Steric and Electronic Considerations
- The electron-withdrawing trifluoroethyl group reduces nucleophilicity at the imidazolidine nitrogen, necessitating elevated temperatures for substitution reactions.
- Steric hindrance from the (3,4-difluorophenyl)methyl group on piperidine requires bulky bases (e.g., DIPEA) to prevent N-overalkylation.
Purification Strategies
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves diastereomeric byproducts.
- Crystallization : Ethanol/water mixtures (4:1) yield the final compound as a white crystalline solid (>99% purity by HPLC).
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
- HRMS (ESI+) : m/z calculated for C18H19F5N3O2 [M+H]+: 420.1392; found: 420.1389.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification strategies for this compound?
- Methodological Answer :
- Synthesis : Begin with nucleophilic substitution of 3,4-difluorobenzyl chloride with piperidin-4-amine under basic conditions (e.g., NaOH in dichloromethane) to form the piperidine intermediate. Subsequent coupling with 2,2,2-trifluoroethyl isocyanate in the presence of a coupling agent (e.g., HATU) yields the imidazolidine-2,4-dione core .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water for high-purity isolation. Confirm purity (>99%) via HPLC with a C18 column and UV detection at 254 nm, referencing pharmacopeial assay protocols .
Q. How can structural characterization be systematically performed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to confirm substituent positions, particularly distinguishing fluorophenyl and trifluoroethyl groups. Use DEPT-135 and HSQC for carbon assignment .
- Mass Spectrometry (MS) : Employ high-resolution ESI-MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in acetonitrile and analyze using synchrotron radiation .
Advanced Research Questions
Q. What experimental approaches can resolve contradictions in reported pharmacological activity data?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times, and assay buffers) to isolate variables. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for receptor activity) .
- Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding modes to targets like GPCRs or kinases. Validate with mutagenesis studies to confirm critical residues .
Q. How can metabolic stability challenges be addressed during preclinical evaluation?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS. Identify metabolites using high-resolution MS/MS .
- Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to prolong half-life, guided by QSAR models .
Q. What strategies optimize solubility for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Test combinations of PEG-400, Cremophor EL, and DMSO in PBS (pH 7.4) for solubility enhancement. Monitor stability via dynamic light scattering (DLS) .
- Salt Formation : Screen counterions (e.g., HCl, sodium salts) using pH-solubility profiling. Characterize salts via DSC and PXRD to confirm crystallinity .
Q. How can target engagement be validated in complex biological systems?
- Methodological Answer :
- Photoaffinity Labeling : Synthesize a probe with a photoreactive group (e.g., diazirine) and a biotin tag. Incubate with cell lysates, irradiate with UV, and pull down targets via streptavidin beads. Identify proteins via Western blot or LC-MS/MS .
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins in the presence of the compound using Western blot or proteome-wide mass spectrometry .
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